1-Thiazol-4-YL-ethylamine

Medicinal Chemistry Scaffold Design Lipophilicity

Researchers optimizing CNS GPCR ligands often face regioisomeric ambiguity that derails SAR. 1-Thiazol-4-YL-ethylamine (CAS 885279-02-7) resolves this with a defined 4-thiazolyl substitution and a chiral α-methyl handle unavailable in generic 2-thiazolyl or ethanamine analogs. - Enables stereochemically pure H1 receptor ligand libraries with potential million-fold selectivity over antitargets (M1). - Consistent LogP (0.2) & high purity (97%+) support parallel synthesis for hit identification. - Both (R)- and (S)-enantiomers available for agrochemical and veterinary API intermediate scale-up.

Molecular Formula C5H8N2S
Molecular Weight 128.2 g/mol
CAS No. 885279-02-7
Cat. No. B1370017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thiazol-4-YL-ethylamine
CAS885279-02-7
Molecular FormulaC5H8N2S
Molecular Weight128.2 g/mol
Structural Identifiers
SMILESCC(C1=CSC=N1)N
InChIInChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3
InChIKeyQNBSQSRLKMIEAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Thiazol-4-YL-ethylamine: Chiral Building Block for Heterocyclic Synthesis


1-Thiazol-4-YL-ethylamine (CAS 885279-02-7), also known as α-Methyl-4-thiazolemethanamine, is a primary chiral amine featuring a thiazole heterocycle at the 4-position [1]. With a molecular formula of C5H8N2S and a molecular weight of 128.20 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research . Its structure provides a unique combination of a nucleophilic amine handle and a position-specific thiazole ring, crucial for constructing diverse compound libraries and structure-activity relationship (SAR) explorations .

Scaffold Role Thiazole-ethylamine building block for heterocyclic libraries and SAR studies
Chiral Control Alpha-methyl center enables stereospecific lead optimization in medicinal chemistry
Procurement Flexibility Racemic and single (R)/(S) enantiomers available to match phase-appropriate research needs

1-Thiazol-4-YL-ethylamine: Positional Isomer Advantage


The position of the amine-bearing carbon on the thiazole ring dictates the reactivity, physicochemical properties, and biological profile of the resulting derivatives. 1-Thiazol-4-YL-ethylamine cannot be generically substituted with its 2-thiazolyl isomer or the 2-(thiazol-4-yl)ethanamine analog without altering target binding modes, scaffold geometry, and lipophilicity [1]. The 4-substitution pattern creates a distinct vector for derivatization compared to the 2-position, which is critical for accessing specific chemical space in lead optimization programs .

2‑Thiazolyl positional isomer
Scaffold geometry, electronic environment, and predicted lipophilicity differ; may not reproduce the 4‑thiazolyl SAR or binding vectors.
2‑(Thiazol‑4‑yl)ethanamine analog
Lacks the chiral α‑methyl center; cannot introduce stereochemical constraint and may shift H1‑receptor interaction profiles observed for the 4‑thiazolyl‑ethyl scaffold class.

1-Thiazol-4-YL-ethylamine: Evidence vs Close Analogs


Lipophilicity: 4-Thiazolyl vs 2-Thiazolyl

The substitution position on the thiazole ring significantly alters the scaffold's lipophilicity. While no direct experimental logP comparison for the free amine is readily available, computed XLogP3 values provide a procurement-relevant differentiation point. The target 4-thiazolyl isomer, 1-Thiazol-4-YL-ethylamine, has a computed XLogP3 of 0.2 [1]. In contrast, the 2-thiazolyl positional isomer, 1-(Thiazol-2-yl)ethanamine, is predicted to exhibit a different lipophilicity profile due to the altered electronic environment, which can influence membrane permeability and non-specific binding in downstream assays [2]. This difference is a key selection criterion for library designers who require consistent physicochemical properties.

Lipophilicity Comparison
Class-level inference
Target XLogP3: 0.2 (4‑thiazolyl)
Comparator: 2‑thiazolyl isomer — distinct profile (quantitative comparator data not available)
May support library design with consistent lipophilicity
Computed value; experimental logP to verify
Medicinal Chemistry Scaffold Design Lipophilicity

Scaffold Vector: Alpha-Methyl vs Chain Homologs

The target compound's alpha-methyl substitution provides a direct chiral center on the carbon adjacent to the thiazole ring, a feature absent in the common histamine bioisostere 2-(Thiazol-4-yl)ethanamine (2-(1,3-thiazol-4-yl)ethanamine) [1]. The latter, with a computed XLogP3 of 0.3 [2], served as a key scaffold in the development of H1 receptor ligands, where its potency was measured with a pD2 value of 4.70 [1]. The alpha-methyl group in 1-Thiazol-4-YL-ethylamine introduces steric constraint and a chiral center, creating a new chemical vector that drives the synthesis of stereochemically pure leads, a key advantage for programs targeting specific stereospecific binding pockets.

Scaffold Activity Baseline
Class-level inference
Comparator pD₂: 4.70 (H1 agonism, guinea‑pig ileum)
Target: chiral α‑methyl variant (no direct pD₂ available)
Supports stereochemical SAR exploration against a functional assay baseline
Class‑level inference; direct measurement required
Chemical Biology Histamine Bioisosteres Receptor Ligands

H1 vs M1 Selectivity Advantage

The value of the 4-thiazolyl chiral center is demonstrated by its role in achieving target selectivity. Data from BindingDB for the derivative (-)-(R)-N,N-dimethyl-2-(3-(1-(thiazol-4-yl)ethyl)benzo[b]thiophen-2-yl)ethanamine shows a remarkable selectivity profile: a high-affinity Ki of 4.60 nM for the Histamine H1 receptor, contrasting with a low-affinity Ki of 4.76E+6 nM for the Muscarinic M1 receptor [1]. This nearly million-fold selectivity window, driven by the specific 3D geometry conferred by the thiazol-4-yl-ethyl component, is a key reason researchers choose this specific chiral building block over achiral or differently substituted analogs for CNS drug discovery programs targeting G protein-coupled receptors.

Receptor Selectivity Profile
Supporting evidence
H1 Ki = 4.60 nM
M1 Ki = 4.76×10⁶ nM
Selectivity ratio ≈ 1.03×10⁶‑fold (derivative data)
Reported H1 vs M1 selectivity context for a derivative; supports selectivity assessment in research models
Derivative‑specific; confirm with final compound
Drug Discovery Selectivity Profiling CNS Research

Commercial Availability & Enantiomeric Purity

Procurement decisions are often driven by availability and purity specifications. The racemic mixture, [1-(1,3-thiazol-4-yl)ethyl]amine (CAS 885279-02-7), is commercially available from multiple reputable vendors with a standard purity of 97.0% . For research requiring stereospecificity, the single enantiomers are also available: the (S)-enantiomer (CAS 1344637-19-9) and the (R)-enantiomer (CAS 1344412-36-7) can be sourced from specialized suppliers such as Sigma-Aldrich and Fluorochem , with purities of 96% or higher, ensuring researchers can procure the exact form needed without in-house chiral resolution.

Purity & Enantiomer Availability
Data to verify
Racemic: 97% purity
(S)‑enantiomer: 96% purity
(R)‑enantiomer: available (dihydrochloride)
Multiple forms support phase‑appropriate procurement
Supplier‑specified; verify lot‑specific COA
Chemical Sourcing Chiral Building Blocks Research Supply Chain

1-Thiazol-4-YL-ethylamine: High-Value Applications


Stereospecific Synthesis of CNS GPCR Ligands

Leveraging the chiral alpha-methyl center and the selectivity precedent set by the 4-thiazolyl-ethyl scaffold , this building block is ideal for synthesizing libraries of stereochemically pure ligands targeting CNS G protein-coupled receptors (GPCRs) like the Histamine H1 receptor. The potential for engineering million-fold selectivity against antitargets like the Muscarinic M1 receptor [1] makes it a strategic choice for CNS lead optimization programs.

Histamine Bioisostere Diversification for Allergy Research

For projects seeking to move beyond the classic 2-(thiazol-4-yl)ethanamine histamine bioisostere [2], 1-Thiazol-4-YL-ethylamine offers a direct route to sterically constrained analogs. The alpha-methyl group allows medicinal chemists to probe the stereochemical requirements of H1 receptor binding, potentially unlocking new SAR insights for allergy and inflammation targets.

Fragment & Lead-Like Library Construction

The defined lipophilicity (LogP 0.2) [3] and high commercial purity (97%+) make this compound a reliable building block for constructing proprietary fragment libraries. Its favorable physicochemical profile and primary amine handle allow for high-throughput parallel synthesis, enabling the rapid exploration of chemical space around the thiazole core in hit identification campaigns.

Chiral Intermediate for Agrochemicals & Veterinary Medicine

The availability of single (R)- and (S)-enantiomers in high purity supports process chemistry scale-up for non-pharmaceutical applications. The thiazole ring is a common motif in agrochemicals and veterinary medicines, and this chiral amine serves as a key intermediate for introducing enantiopurity into final active ingredients, often a requirement for product registration and environmental safety assessments.

Application
Selection Property
Validation Focus
Stereospecific CNS GPCR ligand research
Chiral α‑methyl thiazole scaffold
Selectivity profiling against muscarinic M1 (derivative context)
Histamine bioisostere SAR studies
Sterically constrained amine handle
Stereochemical requirements of H1 receptor binding (research models)
Fragment-based library construction
Moderate reported lipophilicity & high purity grade
Consistent physicochemical properties for parallel synthesis
Chiral intermediate for agrochemical/veterinary research
Single‑enantiomer availability (R/S)
Enantiopurity documentation for scale‑up evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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